25-O-Acetylcimigenol xyloside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

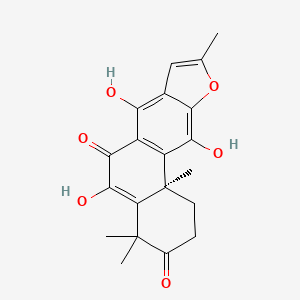

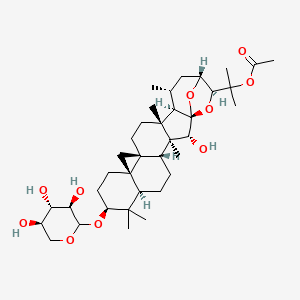

25-O-Acetylcimigenol xyloside is a triterpene xyloside that can be isolated from Cimicifuga racemosa . It is used for research purposes and has been shown to have a wide range of antimicrobial activity against Gram-positive bacteria, including Enterococcus faecalis and Staphylococcus aureus .

Synthesis Analysis

The synthesis of this compound can be achieved from 9,19-Cyclolanostane-15,16,24,25-tetrol, 16,23-epoxy-3-(β-D-xylopyranosyloxy)-, 24-acetate, (3β,15α,16β,23R,24S)- .Molecular Structure Analysis

The molecular formula of this compound is C37H58O10 . Its molecular weight is 662.85 .Scientific Research Applications

Cytotoxic Effects : "25-O-Acetylcimigenol xyloside" exhibits notable cytotoxicity against HepG2 and MCF-7 cancer cell lines, suggesting its potential use in cancer therapy (Gao et al., 2006).

Antitumor Activity : This compound, along with other related compounds, shows moderate inhibitory activity against three human cancer cell lines, indicating its potential as an antitumor agent (Wu et al., 2017).

Apoptosis Induction in Cancer Cells : Studies indicate that "this compound" can induce apoptosis in MCF7 breast cancer cells via a p53-dependent mitochondrial signaling pathway, highlighting a specific mechanism of action in cancer cell death (Fang et al., 2011).

Pharmacokinetic Properties : Research on the pharmacokinetic properties of this compound and its analogs in beagle dog plasma has been conducted, which is crucial for understanding its behavior in biological systems (Wang et al., 2012).

Safety and Hazards

The safety data sheet for 25-O-Acetylcimigenol xyloside advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 25-O-Acetylcimigenol xyloside involves the protection of the hydroxyl groups followed by the formation of the xyloside linkage. The acetylation of the cimigenol derivative is then carried out to obtain the final product.", "Starting Materials": [ "Cimigenol", "Xylose", "Acetic anhydride", "Pyridine", "Dimethylformamide", "Triethylamine", "Methanol", "Chloroform", "Dichloromethane", "Diethyl ether", "Sodium sulfate", "Silica gel" ], "Reaction": [ "Protection of hydroxyl groups using TBDMS-Cl and imidazole in dichloromethane", "Xylosylation of the protected cimigenol using 2,3,4,6-tetra-O-acetyl-β-D-xylopyranosyl bromide in dimethylformamide and triethylamine", "Deprotection of the TBDMS group using TBAF in methanol and chloroform", "Acetylation of the hydroxyl group at position 25 using acetic anhydride and pyridine in dichloromethane", "Purification of the final product using column chromatography with silica gel as the stationary phase and a mixture of dichloromethane and diethyl ether as the mobile phase", "Drying of the purified product using anhydrous sodium sulfate" ] } | |

CAS No. |

27994-12-3 |

Molecular Formula |

C37H58O10 |

Molecular Weight |

662.8 g/mol |

IUPAC Name |

2-[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-3,8,8,17,19-pentamethyl-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-22-yl]propan-2-yl acetate |

InChI |

InChI=1S/C37H58O10/c1-18-15-21-28(32(5,6)45-19(2)38)47-37(46-21)27(18)33(7)13-14-36-17-35(36)12-11-24(44-29-26(41)25(40)20(39)16-43-29)31(3,4)22(35)9-10-23(36)34(33,8)30(37)42/h18,20-30,39-42H,9-17H2,1-8H3/t18-,20-,21-,22+,23+,24+,25+,26-,27-,28+,29+,30-,33-,34-,35-,36+,37+/m1/s1 |

InChI Key |

NNFJPOSVDKIWPO-GEOUWNACSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O2)C(C)(C)OC(=O)C |

SMILES |

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)OC(=O)C |

Canonical SMILES |

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)OC(=O)C |

Origin of Product |

United States |

Q1: How is 25-O-Acetylcimigenol xyloside formed?

A1: The research describes this compound (6) as an intermediate product formed during the acid-catalyzed transformation of 24-O-acetylhydroshengmanol xyloside (2) into cimigenol xyloside (7). Treatment of 2 with sulfuric acid in aqueous methanol at room temperature first yields 6, which then further converts to 7 upon prolonged exposure to these conditions [].

Q2: What is the structural difference between this compound and cimigenol xyloside?

A2: While the exact structural characterization of this compound (6) isn't explicitly provided in the research, we can infer that the primary difference lies in the acetylation pattern. As the name suggests, 6 likely possesses an acetyl group specifically at the 25-O position of the cimigenol xyloside scaffold []. Further spectroscopic analysis would be required to confirm this definitively.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B600113.png)

![(3aS,4S,5S,6aR)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B600116.png)